molecular formula C10H11N3O3 B12847266 Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B12847266
M. Wt: 221.21 g/mol
InChI Key: CADUFCWHNSPLLJ-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes an imidazo ring fused with a pyrazine ring, and an ethyl ester group at the 2-position. The presence of a methoxy group at the 6-position further distinguishes this compound. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrazine with ethyl 2-bromoacetate under basic conditions, followed by methoxylation at the 6-position. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 6-methoxy position, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
  • Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
  • Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Comparison: Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its bromo and chloro analogs, the methoxy derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets. The tetrahydro derivative, on the other hand, has a saturated ring system, which can affect its stability and reactivity.

Properties

IUPAC Name

ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(14)7-5-13-6-9(15-2)11-4-8(13)12-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADUFCWHNSPLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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